(1R,2R,3R,5S)-N-Methoxy-N,2,6,6-tetramethylbicyclo[3.1.1]heptane-3-carboxamide
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Overview
Description
(1R,2R,3R,5S)-N-Methoxy-N,2,6,6-tetramethylbicyclo[311]heptane-3-carboxamide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,5S)-N-Methoxy-N,2,6,6-tetramethylbicyclo[3.1.1]heptane-3-carboxamide typically involves multiple steps. One common method includes the hydrovinylation of nopadiene catalyzed by a cationic ruthenium complex . The reaction proceeds with 1,4-regioselectivity and trans-stereoselectivity, producing the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. The process may also include purification steps such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3R,5S)-N-Methoxy-N,2,6,6-tetramethylbicyclo[3.1.1]heptane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(1R,2R,3R,5S)-N-Methoxy-N,2,6,6-tetramethylbicyclo[3.1.1]heptane-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R,3R,5S)-N-Methoxy-N,2,6,6-tetramethylbicyclo[3.1.1]heptane-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R,3R,5S,Z)-2-Ethylidene-6,6-dimethyl-3-vinylbicyclo[3.1.1]heptane
- (1R,2R,3R,5S)-(-)-Isopinocampheol
Uniqueness
(1R,2R,3R,5S)-N-Methoxy-N,2,6,6-tetramethylbicyclo[3.1.1]heptane-3-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its bicyclic structure and methoxy group make it a valuable compound for various applications.
Properties
Molecular Formula |
C13H23NO2 |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
(1R,2R,3R,5S)-N-methoxy-N,2,6,6-tetramethylbicyclo[3.1.1]heptane-3-carboxamide |
InChI |
InChI=1S/C13H23NO2/c1-8-10(12(15)14(4)16-5)6-9-7-11(8)13(9,2)3/h8-11H,6-7H2,1-5H3/t8-,9+,10+,11+/m0/s1 |
InChI Key |
QHMOQEAEMGYPCU-LNFKQOIKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)C(=O)N(C)OC |
Canonical SMILES |
CC1C(CC2CC1C2(C)C)C(=O)N(C)OC |
Origin of Product |
United States |
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